molecular formula C9H12INO3S B5712040 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide

3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B5712040
M. Wt: 341.17 g/mol
InChI Key: QQMOUAGNFCVCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is not fully understood. However, it is believed to interact with proteins through the formation of covalent bonds with amino acid residues such as cysteine and lysine. This interaction can lead to changes in the conformation of the protein, which can affect its function.
Biochemical and Physiological Effects
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including carbonic anhydrase and proteases. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments is its ability to selectively target specific proteins. This can be useful in the development of new drugs and in the study of protein-protein interactions. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide. One area of research is the development of new imaging agents for cancer diagnosis and treatment. Another area of research is the study of the compound's effects on specific proteins and its potential as a drug target. Additionally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.
Conclusion
In conclusion, 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound with a variety of potential applications in scientific research. Its unique chemical properties make it a useful tool in the study of protein-protein interactions and in the development of new drugs and imaging agents. While there are limitations to its use, further research into this compound could lead to new discoveries and advancements in the field of science.

Synthesis Methods

The synthesis of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide involves the reaction between 3-iodo-4-methoxybenzenesulfonyl chloride and N,N-dimethylamine. This reaction takes place in the presence of a base such as triethylamine or sodium carbonate. The product is then purified using column chromatography to obtain pure 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide.

Scientific Research Applications

3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in the study of protein-protein interactions, particularly in the field of drug discovery. It has also been used in the development of novel imaging agents for cancer diagnosis and treatment.

properties

IUPAC Name

3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMOUAGNFCVCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide

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